molecular formula C20H14N2O2S B5711170 4-[(3-Cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoic acid

4-[(3-Cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoic acid

Cat. No.: B5711170
M. Wt: 346.4 g/mol
InChI Key: NBUWXSXJDPIEQS-UHFFFAOYSA-N
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Description

4-[(3-Cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoic acid is an organic compound that features a pyridine ring substituted with a cyano group and a phenyl group, linked via a sulfanylmethyl group to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

4-[(3-Cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoic acid involves its interaction with specific molecular targets. The cyano group and the pyridine ring can participate in hydrogen bonding and π-π interactions with proteins or other biomolecules, influencing their activity. The sulfanylmethyl group can undergo redox reactions, potentially affecting cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-[(3-cyano-6-phenylpyridin-2-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c21-12-17-10-11-18(15-4-2-1-3-5-15)22-19(17)25-13-14-6-8-16(9-7-14)20(23)24/h1-11H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUWXSXJDPIEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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